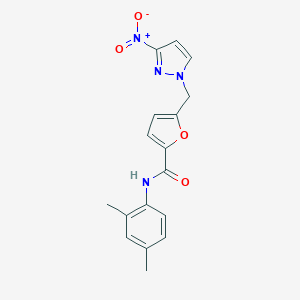![molecular formula C15H15F3N4O3 B213834 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B213834.png)
2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB pathway, the TGF-β pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and prevent fibrosis. It has also been shown to improve glucose tolerance, reduce blood pressure, and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide. One potential direction is to further investigate its mechanisms of action and identify new signaling pathways that it may modulate. Another direction is to explore its potential use in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to determine the optimal dosage and administration route for this compound in humans.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications. Its synthesis method is relatively simple and yields high purity of the final product. It has been extensively studied for its antitumor, anti-inflammatory, and antifibrotic properties, as well as its potential use in the treatment of diabetes, cardiovascular diseases, and neurological disorders. Further research is needed to fully understand its mechanisms of action and identify new therapeutic applications for this compound.
Synthesemethoden
The synthesis of 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide involves the reaction of 4-nitro-3,5-dimethyl-1H-pyrazole with N-[3-(trifluoromethyl)benzyl]acetamide in the presence of a suitable catalyst and solvent. The reaction proceeds under mild conditions and yields high purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and antifibrotic properties. It has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurological disorders.
Eigenschaften
Molekularformel |
C15H15F3N4O3 |
|---|---|
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C15H15F3N4O3/c1-9-14(22(24)25)10(2)21(20-9)8-13(23)19-7-11-4-3-5-12(6-11)15(16,17)18/h3-6H,7-8H2,1-2H3,(H,19,23) |
InChI-Schlüssel |
DYUPVZRYCQXXEV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC(=CC=C2)C(F)(F)F)C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC(=CC=C2)C(F)(F)F)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213752.png)
![5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B213753.png)


![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)
![2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213763.png)



![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213769.png)


![Isopropyl 5-(aminocarbonyl)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B213772.png)
